
1-Isocyanonaphthalene
Descripción general
Descripción
1-Isocyanonaphthalene is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da . It is also known by other names such as 1-Isocyanonaphtalène in French, 1-Isocyanonaphthalin in German, and 1-Naphthyl isocyanide .
Synthesis Analysis
The synthesis of 1-Isocyanonaphthalene derivatives has been reported in several studies . For instance, 1-Formamido-5-Isocyanonaphthalene, a derivative of 1-Isocyanonaphthalene, was prepared through the hydrolysis of 1,5-Diisocyanonaphthalene in certain solvents in the presence of oxonium ions . Another study reported the design and synthesis of a novel valine-based isocyanonaphthalene (NpI) that enabled the selective fluorescence detection of Hg 2+ .Molecular Structure Analysis
The molecular structure of 1-Isocyanonaphthalene consists of a naphthalene core with an isocyano group attached . The structure can be represented in 2D or 3D molecular models .Chemical Reactions Analysis
1-Isocyanonaphthalene undergoes various chemical reactions. For example, 1,5-Diisocyanonaphthalene, a derivative of 1-Isocyanonaphthalene, undergoes hydrolysis in certain solvents in the presence of oxonium ions to produce 1-Formamido-5-Isocyanonaphthalene . Another study reported that a novel valine-based isocyanonaphthalene (NpI) displays an immediate turn-on fluorescence response (500-fold) towards target metal ions upon the Hg 2+ -mediated conversion of isocyano to amino within NpI .Physical And Chemical Properties Analysis
1-Isocyanonaphthalene has unique photophysical properties . For example, 1-Formamido-5-Isocyanonaphthalene, a derivative of 1-Isocyanonaphthalene, showed a significant solvatochromic behavior with a 50 nm range from hexane to water . This behavior was explained by the enhanced H-bond-forming ability of the formamide group .Aplicaciones Científicas De Investigación
Fluorescence and Solvatochromic Properties
1-Isocyanonaphthalene derivatives, like mono- and dialkylated 1-amino-5-isocyanonaphthalene (ICAN), are studied for their multifunctional properties in fluorescence. They show excellent solvatochromic properties, meaning their color changes with the polarity of the solvent. These derivatives have been observed to undergo strong fluorescence quenching in the presence of pyridine, indicating potential applications in fluorescence-based sensors and molecular probes (Nagy et al., 2014). Additionally, 1-amino-5-isocyanonaphthalene (ICAN) has been studied for its photophysical properties, revealing positive solvatochromic behavior with a significant red-shift in emission in different solvents (Rácz et al., 2013).
Chemodosimeters for Metal Ion Detection
A valine-based isocyanonaphthalene derivative has been designed for the selective detection of mercury ions (Hg2+). This chemodosimeter exhibits a dramatic increase in fluorescence in response to Hg2+, offering high sensitivity and specificity for real-time metal ion detection in various samples, including living cells and water samples (Wang et al., 2022).
Silver Ion Detection and Biolabelling
N-substituted 1-amino-5-isocyanonaphthalene derivatives have been investigated for their complexation behavior with Ag(I) ions. This research suggests potential applications in detecting and quantifying silver ions from aqueous media and enhancing contrast in biolabeling applications (Nagy et al., 2018).
Antifungal Activity
The antifungal activity of 1-amino-5-isocyanonaphthalenes (ICANs) has been explored against various Candida species. One of the derivatives, DIMICAN, showed significant effectiveness against fluconazole-resistant strains and demonstrated promising in vivo results in a murine model. This positions ICANs as potential lead compounds for treating fungal infections (Nagy et al., 2020).
Safety and Hazards
Direcciones Futuras
Aromatic isocyanides, such as 1-Isocyanonaphthalene, are gaining attention as promising antifungal and anticancer drugs, as well as high-performance fluorescent analytical probes for the detection of toxic metals . Therefore, understanding the structure-behavior relationships and preparing novel potentially biologically active derivatives are of paramount importance . For example, 1-Formamido-5-Isocyanonaphthalene could be a potential drug (for example, antifungal) and the reaction can be used as a model for the preparation of other nonsymmetric formamido–isocyanoarenes .
Propiedades
IUPAC Name |
1-isocyanonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSLGONLAYNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173578 | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanonaphthalene | |
CAS RN |
1984-04-9 | |
| Record name | 1-Isocyanonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



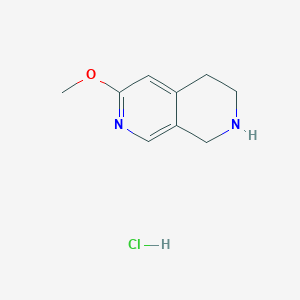
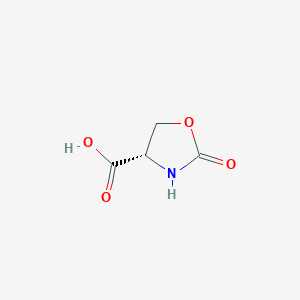

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)
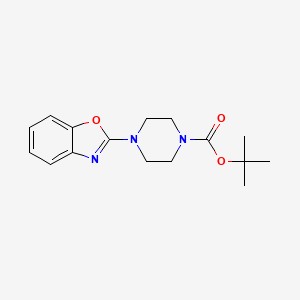
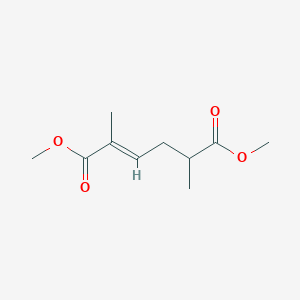
![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
![(3S,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)
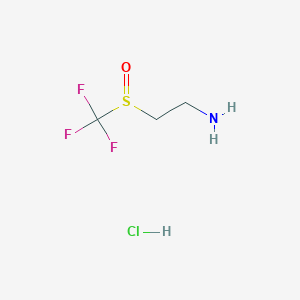

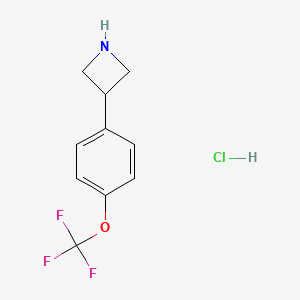
![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)
![[3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)